molecular formula C11H11N3O8 B154376 DNP-DL-GLUTAMIC ACID CAS No. 1655-48-7

DNP-DL-GLUTAMIC ACID

Cat. No.: B154376
CAS No.: 1655-48-7
M. Wt: 313.22 g/mol
InChI Key: NZBKHTRVUNPZEN-UHFFFAOYSA-N
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Description

DNP-DL-GLUTAMIC ACID is a chemical compound with the molecular formula C11H11N3O8 and a molecular weight of 313.22 g/mol. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of nitro groups and an aniline moiety, which contribute to its unique chemical properties.

Mechanism of Action

Target of Action

DNP-DL-Glutamic Acid, also known as 2-(2,4-Dinitroanilino)pentanedioic acid or N-(2,4-Dinitrophenyl)-DL-glutamic acid, primarily targets glutamate receptors in the body . These receptors play a crucial role in transmitting excitatory signals in the nervous system and are involved in learning and memory processes .

Mode of Action

The compound interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . This interaction leads to changes in the transmission of signals in the nervous system .

Biochemical Pathways

This compound affects the glutamine metabolic pathway . This pathway is critical for cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine metabolism involves complex and dynamic regulations, and glutamine plays various essential roles in almost every cell in the body .

Pharmacokinetics

Studies on similar compounds, such as 2,4-dinitrophenol, suggest that these compounds exhibit significantnonlinear pharmacokinetics . This nonlinearity has been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The activation of glutamate receptors by this compound can lead to various molecular and cellular effects. For instance, it can enhance the excitatory neurotransmission in the nervous system, which can influence learning and memory processes . Moreover, the impact on the glutamine metabolic pathway can affect cell biosynthesis and bioenergetics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other molecules, pH levels, and temperature.

Preparation Methods

The synthesis of DNP-DL-GLUTAMIC ACID typically involves the nitration of aniline derivatives followed by subsequent reactions to introduce the pentanedioic acid moiety. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the aniline ring. Industrial production methods may involve large-scale nitration processes followed by purification steps to obtain the desired compound .

Chemical Reactions Analysis

DNP-DL-GLUTAMIC ACID undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong acids, reducing agents, and catalysts.

Scientific Research Applications

DNP-DL-GLUTAMIC ACID has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

DNP-DL-GLUTAMIC ACID can be compared with other similar compounds, such as:

    2,4-Dinitroaniline: Shares the nitroaniline structure but lacks the pentanedioic acid moiety.

    2,4-Dinitrophenol: Contains nitro groups but differs in its overall structure and properties.

    2,4-Dinitrobenzoic acid: Similar in having nitro groups and a carboxylic acid moiety but differs in the position and number of functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dinitroanilino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKHTRVUNPZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297200
Record name 2,4-Dinitrophenyl-DL-glutamic acid
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Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-48-7
Record name 2,4-Dinitrophenyl-DL-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1655-48-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Dinitrophenyl)-DL-glutamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1655-48-7
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Record name 2,4-Dinitrophenyl-DL-glutamic acid
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Record name N-(2,4-dinitrophenyl)-DL-glutamic acid
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